molecular formula C17H14FNO3 B11389405 2-fluoro-N,N-bis(furan-2-ylmethyl)benzamide

2-fluoro-N,N-bis(furan-2-ylmethyl)benzamide

Cat. No.: B11389405
M. Wt: 299.30 g/mol
InChI Key: VTEBCRDRPMSKKY-UHFFFAOYSA-N
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Description

2-Fluoro-N,N-bis[(furan-2-yl)methyl]benzamide is an organic compound characterized by the presence of a fluorine atom, a benzamide core, and two furan-2-ylmethyl groups

Properties

Molecular Formula

C17H14FNO3

Molecular Weight

299.30 g/mol

IUPAC Name

2-fluoro-N,N-bis(furan-2-ylmethyl)benzamide

InChI

InChI=1S/C17H14FNO3/c18-16-8-2-1-7-15(16)17(20)19(11-13-5-3-9-21-13)12-14-6-4-10-22-14/h1-10H,11-12H2

InChI Key

VTEBCRDRPMSKKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N(CC2=CC=CO2)CC3=CC=CO3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-N,N-bis[(furan-2-yl)methyl]benzamide typically involves the following steps:

    Formation of the Benzamide Core:

    Attachment of Furan-2-ylmethyl Groups: The furan-2-ylmethyl groups are introduced through a nucleophilic substitution reaction, where furan-2-ylmethyl halides react with the benzamide core under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and pressure conditions to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N,N-bis[(furan-2-yl)methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-N,N-bis[(furan-2-yl)methyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Fluoro-N,N-bis[(furan-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The fluorine atom and furan rings contribute to its binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzymes or interaction with cellular receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-N-(1-furan-2-yl-ethyl)-N-pyridin-2-yl-benzamide
  • 2-Fluoro-N-(4-methyl-2-pyridinyl)benzamide
  • N-Benzyl-4-fluoro-N-pyridin-2-yl-benzamide

Uniqueness

2-Fluoro-N,N-bis[(furan-2-yl)methyl]benzamide is unique due to the presence of two furan-2-ylmethyl groups, which impart distinct chemical and biological properties compared to other similar compounds

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